Paxilline

Catalog No.
S606745
CAS No.
57186-25-1
M.F
C27H33NO4
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paxilline

CAS Number

57186-25-1

Product Name

Paxilline

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N

SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Synonyms

PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2'',3'':5',6']BENZ[1',2':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O

Studying Ion Channel Function:

Paxilline acts as a potent blocker of high-conductance calcium-activated potassium channels (BK channels) []. These channels play a crucial role in various physiological processes, including regulating muscle relaxation, neuronal excitability, and vascular smooth muscle tone. By selectively blocking BK channels, Paxilline allows researchers to study their specific functions in different tissues and cell types []. This research has been instrumental in understanding the complex roles of BK channels in health and disease [, ].

Investigating Epilepsy:

Studies suggest that Paxilline may help understand the mechanisms underlying temporal lobe epilepsy (TLE) []. This neurological disorder is characterized by uncontrolled electrical activity in the brain, leading to seizures. Research using Paxilline has shown its potential to modulate the activity of dentate gyrus granule cells in the hippocampus, a region crucial for TLE development []. By investigating how Paxilline affects these cells and their associated potassium channels, researchers can gain valuable insights into the pathophysiology of TLE [].

Paxilline is a toxic, tremorgenic diterpene indole polycyclic alkaloid produced by the fungus Penicillium paxilli, first characterized in 1975. Its chemical formula is C27H33NO4, and it belongs to a class of compounds known as mycotoxins, specifically tremorigenic mycotoxins. Paxilline is notable for its ability to block potassium channels, particularly those of the large conductance calcium-activated potassium channel (BK channel), and has been identified as potentially genotoxic .

Paxilline's primary mechanism of action involves blocking potassium (K+) channels. These channels are essential for regulating electrical activity in cells, particularly nerve and muscle cells. Paxilline binds to the closed state of BK-type K+ channels, preventing them from opening and reducing potassium efflux from the cell []. This disruption of ion flow leads to neuronal hyperexcitability, which is believed to be responsible for the tremors caused by paxilline [].

Paxilline primarily acts as an inhibitor of potassium channels, particularly the calcium-sensitive potassium channels of the BK subfamily. This inhibition can lead to various physiological effects, including alterations in neuronal excitability and muscle contraction. The mechanism involves binding to specific sites on the BK channel, which affects its conductance properties . Additionally, paxilline has been shown to interact with other ion channels, although its primary action remains centered around potassium channel inhibition.

Paxilline exhibits a range of biological activities. In model organisms such as Caenorhabditis elegans, it has been observed to extend lifespan and healthspan in aged worms but does not affect younger specimens. Interestingly, while paxilline does not induce seizures when administered intracerebroventricularly in mice, it paradoxically demonstrates anticonvulsant properties against seizures induced by substances like picrotoxin and pentylenetetrazol. Furthermore, paxilline has been implicated in inducing autism-like behaviors in mice through its inhibition of the BK channel .

The biosynthesis of paxilline begins with geranylgeranyl pyrophosphate through the terpenoid pathway and indole-3-glycerol phosphate from tryptophan biosynthesis. The synthesis involves several enzymatic steps, including two epoxidations and cyclizations that yield paspaline, followed by further oxidation reactions and demethylation to complete the paxilline structure. Notably, this biosynthetic pathway features an unusual stereospecific polycyclization mechanism that has not yet been replicated in synthetic chemistry .

Chemical synthesis methods have also been developed for paxilline, although they are less common than biosynthetic routes. These synthetic approaches typically involve complex multi-step reactions to construct the intricate polycyclic structure characteristic of paxilline.

Paxilline's primary applications are found in pharmacological research due to its unique properties as a potassium channel blocker. It is used in studies investigating neuronal excitability and muscle function. Additionally, its potential genotoxicity makes it relevant in toxicological studies aimed at understanding mycotoxin effects on human health and safety .

Research on paxilline has focused on its interactions with various ion channels, particularly the BK channel. Studies have identified specific binding sites for paxilline within these channels, elucidating how it exerts its inhibitory effects. These interactions are crucial for understanding both the therapeutic potential and toxicological risks associated with paxilline exposure .

Paxilline shares structural and functional similarities with several other compounds that also act as potassium channel blockers or mycotoxins. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PaxillineDiterpene indole alkaloidPotassium channel blocker (BK channels)Tremorgenic effects; potential genotoxicity
PaspalineDiterpenePotassium channel blockerPrecursor in biosynthesis of paxilline
Aflatoxin B1PolyketideInhibits protein synthesisKnown carcinogen; affects liver function
Calyculin APhosphatase inhibitorInhibits serine/threonine phosphatasesPotent cytotoxic effects; used in cancer research
StaurosporineAlkaloidNon-selective protein kinase inhibitorBroad range of biological activities; used in research

Paxilline stands out among these compounds due to its specific action on large conductance calcium-activated potassium channels and its unique tremorgenic properties that differentiate it from other mycotoxins and alkaloids .

The inhibition of BK channels by paxilline is fundamentally linked to its preferential binding to closed-channel conformations. This state-dependent interaction reshapes the energy landscape of channel gating, effectively stabilizing the pore in non-conducting states.

Allosteric Modulation of S6-PH Crevice Conformations

High-resolution structural models and molecular docking studies reveal that paxilline binds to a crevice formed between the S6 transmembrane helix and the pore helix (PH) of BK channels [2] [3]. In the closed state, this S6-PH crevice adopts a conformation with sufficient volume (7.1 Å between G311 in S6 and M285 in PH) to accommodate the indole ring of paxilline [2]. The binding pose positions paxilline’s hydrophobic moieties within van der Waals contact of residues M285 and F307, forming a Met-aromatic interaction and π-π stacking that stabilizes the complex [2]. Crucially, this crevice narrows to 5.5 Å during channel opening, sterically excluding paxilline from the open-state structure [2].

This allosteric mechanism explains paxilline’s inverse dependence on channel open probability (P₀). At P₀ values below 0.5, the IC₅₀ for inhibition is approximately 10 nM, but shifts to 10 µM as P₀ approaches 1 [1] [3]. Mutational analyses confirm that glycine-311 (G311) in S6 acts as a structural linchpin: substitution with bulkier residues (e.g., G311S) reduces the crevice volume, abolishing paxilline sensitivity [2] [3].

G311 Residue Sensitivity and State-Dependent Binding Kinetics

The G311 residue’s flexibility enables conformational adjustments necessary for paxilline binding. Kinetic studies demonstrate that paxilline associates with closed channels at a rate of 2 × 10⁶ M⁻¹s⁻¹, while dissociation occurs slowly (τ ≈ minutes) [1] [5]. This asymmetry arises because channel opening forcibly ejects paxilline from the narrowed S6-PH crevice, creating an apparent voltage dependence despite paxilline’s lack of direct interaction with voltage sensors [1] [5].

Notably, paxilline’s binding site remains accessible to intracellular solutes even during inhibition. The bulky blocker bbTBA (tetrabutylammonium) and hyperosmotic sucrose impede paxilline’s access to the central cavity, while smaller molecules like MTSET (2-trimethylammoniumethyl methanethiosulfonate) freely modify pore-lining cysteines [1] [3]. This suggests paxilline occupies a superficial position near the cavity entrance, partially occluding the pore without fully blocking ion permeation pathways [1] [3].

Calcium-Dependent Modulation of Inhibition Efficacy

While paxilline’s primary mechanism involves closed-state stabilization, its inhibitory potency is dynamically regulated by intracellular calcium levels. This interplay reflects the integrated gating of BK channels, where calcium binding synergizes with membrane depolarization to promote opening.

Competitive Interactions Between Paxilline and Intracellular Ca²⁺

Elevating cytosolic Ca²⁺ concentrations (e.g., from 1 µM to 10 µM) reduces paxilline’s apparent affinity by up to 100-fold [3] [5]. This antagonism arises because Ca²⁺ binding to the channel’s RCK domains increases P₀, shifting the conformational equilibrium toward open states that exclude paxilline [3]. However, the interaction is not purely competitive; preincubation with paxilline under low-Ca²⁺ conditions confers lasting inhibition that persists even after subsequent Ca²⁺ elevation [1] [5].

The calcium sensitivity of paxilline inhibition can be quantified using a modified allosteric model:

$$
\text{IC}{50} = \frac{Kd^{\text{closed}}}{1 + L0 \cdot (1 + [\text{Ca}^{2+}]/Kd^{\text{Ca}})^n}}
$$

Where $$ L0 $$ is the intrinsic closed-open equilibrium constant, $$ Kd^{\text{Ca}} $$ is the calcium dissociation constant, and $$ n $$ represents cooperativity [3]. This framework predicts that calcium’s efficacy in relieving paxilline block depends critically on the baseline P₀, which varies across BK channel splice variants and β-subunit combinations [3] [5].

Voltage-Sensor Independence in Channel Gating

Unlike peptide toxins such as iberiotoxin, paxilline does not alter BK channel voltage-sensor movement. Gating current measurements show identical charge-voltage (Q-V) relationships before and during paxilline application [1] [5]. This voltage-sensor independence distinguishes paxilline from other BK modulators and confirms that its effects arise solely from pore-domain interactions [1] [5].

The decoupling of voltage sensing and paxilline binding enables unique pharmacological profiles. For example, β4-subunit-containing BK channels resistant to iberiotoxin remain fully sensitive to paxilline, making it a versatile tool for dissecting BK-mediated currents in native tissues [3] [5].

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

435.24095853 g/mol

Monoisotopic Mass

435.24095853 g/mol

Heavy Atom Count

32

Appearance

White solid

Melting Point

252 °C

UNII

3T9U9Z96L7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

57186-25-1

Wikipedia

Paxilline

Dates

Modify: 2023-08-15
1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E.
Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot
of rye and barley: a new class of mycotoxins added to an old problem. Anal
Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub
2017 Jul 4. PubMed PMID: 28674820.


2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole
Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi:
10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869.


3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline.
Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed
PMID: 26426046; PubMed Central PMCID: PMC4626710.


4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively
closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi:
10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426.


5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase
catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci
Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub
2014 May 22. PubMed PMID: 25036831.


6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K.
Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits
LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi:
10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186.


7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The
effect of paxilline on early alterations of electrophysiological properties of
dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014
Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062.

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